molecular formula C11H20N4O B2576482 3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea CAS No. 2011796-04-4

3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea

Cat. No.: B2576482
CAS No.: 2011796-04-4
M. Wt: 224.308
InChI Key: PPNLFKOSGLVWRI-UHFFFAOYSA-N
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Description

3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of ureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea typically involves a multi-step process. One common method includes the reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of 3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea.

    1-methyl-1H-pyrazol-5-ylmethylamine: Another related compound with similar structural features.

    N-tert-butyl-N’-methylurea: A urea derivative with a tert-butyl and methyl group.

Uniqueness

This compound is unique due to the presence of both the pyrazole ring and the urea moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-tert-butyl-1-methyl-1-[(2-methylpyrazol-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-11(2,3)13-10(16)14(4)8-9-6-7-12-15(9)5/h6-7H,8H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNLFKOSGLVWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(C)CC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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